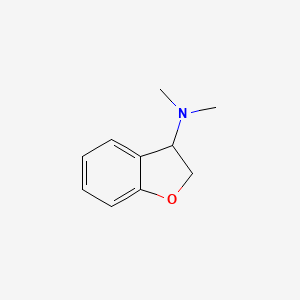
N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine: is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Etherification and Dehydrative Cyclization: This method involves the etherification and cyclization of o-hydroxyacetophenones under basic conditions.
Dehydrative Cyclization of o-Hydroxybenzyl Ketones: This method uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Cyclization of Aryl Acetylenes: This method employs transition-metal catalysis for the cyclization process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Substitution reactions, including halogenation and nitration, are common for benzofuran compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Halogens, nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction can produce dihydrobenzofurans .
Scientific Research Applications
Chemistry: N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, benzofuran derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties .
Medicine: Benzofuran compounds, including this compound, are investigated for their therapeutic potential in treating various diseases, such as cancer and infectious diseases .
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares a similar benzofuran core structure but differs in its substitution pattern.
2,3-Dihydro-5-benzofuranamine: Another benzofuran derivative with different functional groups, used in the treatment of central nervous system injuries.
Uniqueness: N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-11(2)9-7-12-10-6-4-3-5-8(9)10/h3-6,9H,7H2,1-2H3 |
InChI Key |
CSOWBVGQGSHXAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1COC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
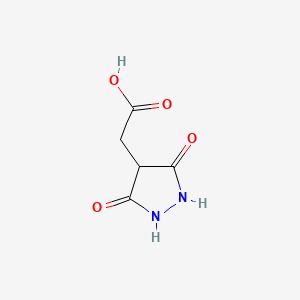
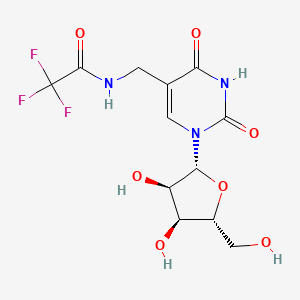
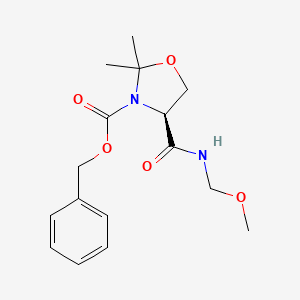

![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
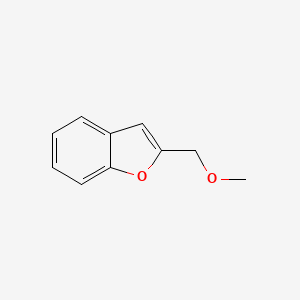
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
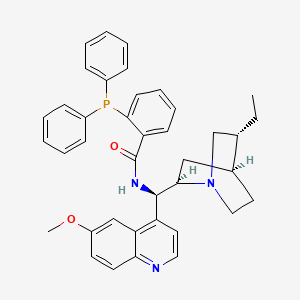
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
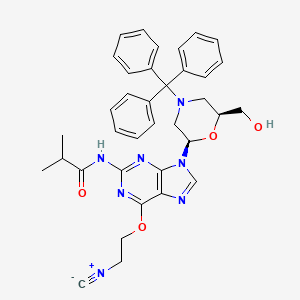
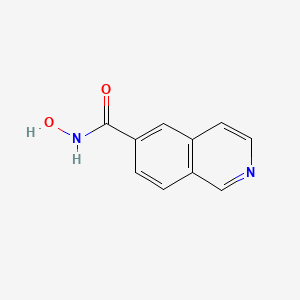
![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)

